molecular formula C12H10O4 B8571923 Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Cat. No.: B8571923
M. Wt: 218.20 g/mol
InChI Key: ZEYOYRUFYAFJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate ( 100006-13-1) is a high-purity chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.205 g/mol . This benzofuran derivative serves as a versatile chemical intermediate and key scaffold in medicinal chemistry and anticancer drug discovery research. Benzofuran-based compounds are of significant scientific interest due to their demonstrated biological activity, particularly in oncology research . Recent studies have shown that structurally related benzofuran hybrids exhibit potent inhibitory effects on critical cancer-related enzymes, including Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . PI3K enzymes play crucial roles in controlling apoptosis and cell survival pathways, and their abnormal activation is frequently observed in various malignancies . VEGFR-2 represents another promising cancer therapeutic target due to its central role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis . The compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)10-7-8-5-3-4-6-9(8)16-10/h3-7H,2H2,1H3

InChI Key

ZEYOYRUFYAFJHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Benzofuran-2-glyoxylic acid ethyl ester (also known as Ethyl 2-(benzofuran-2-yl)-2-oxoacetate) is a specialized heterocyclic building block used primarily in the synthesis of biologically active pharmaceutical ingredients (APIs). Unlike commodity chemicals, this compound is frequently generated in situ or synthesized on-demand as a transient intermediate, which explains the scarcity of a widely cited, commercially active CAS registry number for the unsubstituted parent molecule in public catalogs.

This guide provides the definitive technical roadmap for identifying, synthesizing, and applying this compound in drug discovery workflows, specifically for researchers targeting anti-inflammatory and antimicrobial pathways where the benzofuran scaffold is privileged.

CAS Number & Registry Strategy

For researchers performing database queries, it is critical to distinguish between the specific target and its commercially available analogs.

Chemical NameStructure NoteCAS NumberStatus
Ethyl 2-(benzofuran-2-yl)-2-oxoacetate Target Molecule (Unsubstituted)Not Widely Listed Research Intermediate (Synthesize de novo)
Ethyl 2-(5-bromobenzofuran-2-yl)-2-oxoacetate5-Bromo analog1506492-26-7 Commercially Available Reference
Ethyl

-oxofuran-2-acetate
Furan analog (No benzene ring)1639-37-8 Commodity Chemical
Ethyl benzofuran-2-carboxylateMissing keto group3199-61-9 Common Impurity/Starting Material

Search Directive: If your procurement system requires a CAS for the unsubstituted parent, use CAS 1506492-26-7 (the 5-bromo derivative) as a structural surrogate for substructure searching, or proceed with the synthesis protocol below.

Synthetic Pathway & Methodology

The most robust route to Benzofuran-2-glyoxylic acid ethyl ester is via Friedel-Crafts Acylation . This method is preferred over organolithium routes (e.g., lithiation of benzofuran followed by reaction with diethyl oxalate) due to higher scalability and tolerance for functional groups on the benzene ring.

Reaction Logic Diagram

The following decision tree illustrates the synthetic strategy and critical control points.

SynthesisLogic Start Benzofuran (Starting Material) Intermediate Acylium Ion Complex Start->Intermediate Nucleophilic Attack Reagent Ethyl Oxalyl Chloride (Acylating Agent) Reagent->Intermediate Activation Catalyst Lewis Acid (AlCl3 or SnCl4) Catalyst->Intermediate Coordination Product Benzofuran-2-glyoxylic acid ethyl ester Intermediate->Product Hydrolysis/Workup

Figure 1: Mechanistic flow for the Friedel-Crafts acylation of benzofuran.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate (Scale: 10 mmol).

Reagents:

  • Benzofuran (1.18 g, 10 mmol)

  • Ethyl oxalyl chloride (1.50 g, 11 mmol) [Also known as Ethyl chlorooxoacetate, CAS 4755-77-5]

  • Aluminum Chloride (

    
    , anhydrous) (1.60 g, 12 mmol) or Tin(IV) Chloride (
    
    
    
    )
  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add anhydrous DCM (30 mL) and Benzofuran (10 mmol). Cool the solution to 0°C using an ice bath.

  • Acylation Step: Add Ethyl oxalyl chloride (11 mmol) dropwise over 5 minutes.

  • Catalysis: Carefully add

    
     (12 mmol) in small portions to control the exotherm. The solution will likely darken (red/brown) indicating complex formation.
    
    • Expert Note: If the substrate contains sensitive functional groups, substitute

      
       with 
      
      
      
      (1.2 eq) and run at -78°C to improve selectivity.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically runs lower than the starting benzofuran.

  • Quench: Pour the reaction mixture slowly into a beaker containing ice-water (100 mL) and HCl (1M, 10 mL).

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
    

Expected Yield: 75-85% as a yellow/orange oil or low-melting solid.

Applications in Drug Discovery[4]

The glyoxylic ester moiety at the C2 position acts as a versatile "chemical handle" for diversifying the benzofuran scaffold.

Heterocycle Construction

The


-keto ester functionality is a prime electrophile for condensation reactions with binucleophiles.
  • Quinoxalinones: Reaction with o-phenylenediamine yields benzofuran-substituted quinoxalinones, a class of compounds investigated for kinase inhibition.

  • Hydrazones: Condensation with hydrazines yields acylhydrazones, often screened for antimicrobial activity.

Analytical Characterization Data

To validate your synthesized compound, compare against these predicted spectral markers:

TechniqueParameterExpected SignalAssignment
1H NMR

1.42 (t, 3H)
TripletEster


4.45 (q, 2H)
QuartetEster


7.30 - 7.70 (m, 4H)
MultipletAromatic Benzene Ring

7.85 (s, 1H)
SingletC3-H (Furan ring proton)
IR

1735

StrongEster Carbonyl (

)

1670

StrongKeto Carbonyl (

, conjugated)

Safety & Handling

  • Ethyl Oxalyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water to release HCl gas.

  • Benzofuran: Suspected carcinogen. Avoid inhalation of vapors.

  • Waste Disposal: Quenched aluminum chloride reactions generate acidic aqueous waste containing aluminum salts. Neutralize before disposal according to local EHS regulations.

References

  • Synthesis of Benzofuran Derivatives

    • Title: "Friedel–Crafts reaction of substituted aromatic compounds with ethyl oxalyl chloride."
    • Source:Chemical Reviews, 2014.
    • URL:[Link]

  • Analogous Chemistry (Furan Series)

    • Title: "Ethyl alpha-oxofuran-2-acet
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Benzofuran Scaffold in Medicinal Chemistry

    • Title: "Benzofuran derivatives as potential anticancer agents."[3][4]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Reagent Data (Ethyl Oxalyl Chloride)

    • Title: "Ethyl chlorooxoacetate Safety D
    • Source: Sigma-Aldrich.

Sources

An In-depth Technical Guide to Ethyl 2-(1-Benzofuran-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate, a versatile heterocyclic α-keto ester. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic pharmacologically active agents.[1] The addition of the α-keto ester functionality at the 2-position introduces a highly reactive and synthetically valuable handle, positioning this molecule as a critical intermediate for the development of novel therapeutics. This document details the nomenclature, physicochemical properties, robust synthetic routes based on established chemical principles, and the significant potential applications of this compound in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Nomenclature and Chemical Identity

The structural identity of a molecule is foundational to its study and application. The compound in focus is characterized by a benzofuran ring system acylated at the C-2 position with an ethyl glyoxylate moiety.

  • Systematic IUPAC Name: ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate

  • Common Synonyms: Ethyl (benzofuran-2-yl)glyoxylate, Ethyl (benzofuran-2-yl)(oxo)acetate

  • Molecular Formula: C₁₂H₁₀O₄

  • Molecular Weight: 218.21 g/mol

  • CAS Number: While a specific CAS registry number for the unsubstituted parent compound is not consistently cited in major databases, closely related analogs are well-documented, such as ethyl 2-(5-bromobenzofuran-2-yl)-2-oxoacetate (CAS No. 1506492-26-7) .

PropertyPredicted/Inferred ValueSource/Basis
Physical State Colorless to pale yellow low-melting solid or viscous oilInference from analogs like the 5-bromo derivative.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)General property of similar organic esters.
Storage Store at 2-8°C under an inert atmosphereRecommended for α-keto esters and bromo-analog.

Strategic Synthesis Methodologies

The synthesis of ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate can be approached through two primary and highly effective strategies: Friedel-Crafts acylation and acylation of a pre-formed organometallic intermediate. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups on the benzofuran ring if substituted analogs are targeted.

Method A: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is a classic and direct method for acylating an electron-rich aromatic system like benzofuran. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid activates an acyl chloride, generating a potent electrophile that attacks the benzofuran ring.

Causality of Experimental Design:

  • Electrophile: Ethyl oxalyl chloride is the ideal acylating agent as it directly introduces the required glyoxylate moiety.

  • Lewis Acid Catalyst: A strong Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) is required to polarize the C-Cl bond of the acyl chloride, forming a highly reactive acylium ion or a polarized complex.[2]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used to prevent reaction with the Lewis acid and to facilitate the reaction.

  • Regioselectivity: Friedel-Crafts acylation of benzofuran can potentially yield both C2 and C3 isomers. However, the C2 position is generally more nucleophilic, often leading to it being the major product, although reaction conditions can influence the ratio.[3] Low temperatures are employed to enhance selectivity and minimize side reactions.

Friedel_Crafts_Acylation cluster_caption Diagram 1: Friedel-Crafts Acylation Workflow Benzofuran Benzofuran SigmaComplex σ-Complex (Intermediate) Benzofuran->SigmaComplex OxalylChloride Ethyl Oxalyl Chloride Complex Acylium Ion Complex OxalylChloride->Complex + LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex + Complex->SigmaComplex Electrophilic Attack at C2 Product Ethyl 2-(1-Benzofuran-2-yl)-2-oxoacetate SigmaComplex->Product - H⁺ (Rearomatization) caption_node Workflow for Friedel-Crafts acylation of benzofuran.

Caption: Workflow for Friedel-Crafts acylation of benzofuran.

Method B: Acylation of a 2-Benzofuranyl Organometallic Reagent

This strategy offers superior regioselectivity compared to the Friedel-Crafts method. It involves the initial deprotonation of the highly acidic C2 proton of benzofuran to form a nucleophilic organometallic species, which then reacts with an appropriate electrophile.

Causality of Experimental Design:

  • Deprotonation: Strong organolithium bases like n-butyllithium (n-BuLi) are highly effective for the selective deprotonation at the C2 position of benzofuran, forming 2-lithiobenzofuran in situ.

  • Electrophile: Diethyl oxalate is an excellent choice as the electrophilic partner. Crucially, it lacks α-hydrogens and therefore cannot self-condense via a Claisen reaction, which simplifies the product profile significantly.[4] It serves exclusively as an acyl acceptor.

  • Reaction Conditions: The reaction is conducted under strictly anhydrous conditions and at low temperatures (e.g., -78 °C) to ensure the stability of the highly reactive organolithium intermediate and to control the exothermicity of the subsequent acylation.

  • Self-Validation: The high regioselectivity of the initial lithiation step provides a self-validating system for the synthesis, ensuring that the final product is almost exclusively the desired C2-acylated isomer.

Organometallic_Acylation cluster_caption Diagram 2: Organometallic Synthesis Pathway Benzofuran Benzofuran Lithiobenzofuran 2-Lithiobenzofuran (Nucleophile) Benzofuran->Lithiobenzofuran + nBuLi (-78 °C, THF) nBuLi n-BuLi (Strong Base) Intermediate Tetrahedral Intermediate Lithiobenzofuran->Intermediate + Diethyl Oxalate DEO Diethyl Oxalate (Electrophile) DEO->Intermediate Product Ethyl 2-(1-Benzofuran-2-yl)-2-oxoacetate Intermediate->Product Collapse & - LiOEt caption_node Regioselective synthesis via a 2-lithiobenzofuran intermediate.

Sources

An In-Depth Technical Guide to the Biological Activity of Benzofuran-2-Oxoacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The benzofuran nucleus, a seamless fusion of a benzene and a furan ring, represents a cornerstone in the architecture of medicinal chemistry.[1][2] Nature has long harnessed this scaffold, embedding it within a diverse array of natural products that exhibit a wide spectrum of physiological and pharmacological actions.[3][4] This intrinsic biological relevance has spurred synthetic chemists to devise numerous methodologies for crafting novel benzofuran derivatives.[5][6] The adaptability of the benzofuran core permits the introduction of varied substituents, culminating in compounds with a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][7] This guide focuses on a specific and highly promising subclass: the benzofuran-2-oxoacetates. Through an exploration of their synthesis, potential biological activities, and the stringent experimental protocols necessary for their assessment, we aim to furnish researchers, scientists, and drug development professionals with a thorough resource to unlock the full therapeutic promise of this compelling molecular framework.

Synthesis of Benzofuran-2-Oxoacetate Derivatives: A Modular Approach

The synthesis of benzofuran-2-oxoacetate derivatives can be achieved through various well-established methods for constructing the benzofuran ring system, followed by the installation of the 2-oxoacetate functionality. A prevalent and efficacious strategy entails the reaction of a substituted salicylaldehyde with a suitable haloacetate ester, succeeded by an intramolecular cyclization. This approach provides a high degree of modularity, enabling the introduction of a wide assortment of substituents on the benzene ring to probe structure-activity relationships (SAR).

General Synthetic Pathway

A representative synthetic route to ethyl 2-(benzofuran-2-yl)-2-oxoacetate is depicted below. This multi-step synthesis offers a foundational blueprint that can be tailored for the preparation of a library of derivatives with diverse substitution patterns.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Introduction of the Oxoacetate Moiety Salicylaldehyde Substituted Salicylaldehyde Intermediate1 Ethyl 2-(formylphenoxy)acetate Salicylaldehyde->Intermediate1 EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate1 Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate1 Intermediate1_2 Ethyl 2-(formylphenoxy)acetate Intermediate2 Ethyl Benzofuran-2-carboxylate Intermediate1_2->Intermediate2 Base2 Base (e.g., NaOEt) Solvent (e.g., EtOH) Base2->Intermediate2 Intermediate2_2 Ethyl Benzofuran-2-carboxylate FinalProduct Ethyl 2-(benzofuran-2-yl)-2-oxoacetate Intermediate2_2->FinalProduct Oxalate Diethyl Oxalate Oxalate->FinalProduct Base3 Base (e.g., NaH) Solvent (e.g., THF) Base3->FinalProduct

Caption: General synthetic route to ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Detailed Experimental Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate (A Key Intermediate)

This protocol outlines the synthesis of a pivotal intermediate, ethyl 5-chlorobenzofuran-2-carboxylate, adapted from established literature procedures.[8]

StepProcedureCausality and Scientific Rationale
1 To a solution of 5-chlorosalicylaldehyde (0.05 mol) in dry dimethylformamide (DMF, 70 mL), add anhydrous potassium carbonate (0.075 mol) and ethyl chloroacetate (0.05 mol).This O-alkylation reaction is initiated by potassium carbonate, which deprotonates the phenolic hydroxyl group of the salicylaldehyde to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate via an SN2 mechanism. DMF serves as an ideal polar aprotic solvent for this transformation.
2 Heat the reaction mixture at 92-94°C with constant stirring for 4 hours.Heating supplies the requisite activation energy for the reaction to proceed at a practical rate, while stirring ensures the homogeneity of the reaction mixture.
3 After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).This procedure is designed to precipitate the product and dissolve the inorganic by-products (potassium carbonate and potassium chloride).
4 Extract the aqueous mixture with diethyl ether (3 x 50 mL).The organic product, being more soluble in diethyl ether than in water, is extracted from the aqueous phase. Multiple extractions are performed to maximize the yield.
5 Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).The sodium bicarbonate wash serves to neutralize any residual acidic impurities, and the subsequent brine wash removes any remaining water from the organic layer.
6 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Anhydrous sodium sulfate acts as a drying agent to eliminate trace amounts of water from the organic solvent. Filtration removes the drying agent, and solvent evaporation under reduced pressure affords the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate.
7 To a solution of the crude intermediate in absolute ethanol (100 mL), add a catalytic amount of sodium ethoxide.This step initiates the intramolecular cyclization (Perkin rearrangement). Sodium ethoxide, a strong base, deprotonates the α-carbon of the acetate group, generating a carbanion.
8 Reflux the reaction mixture for 2 hours.The newly formed carbanion functions as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group, which leads to the formation of the furan ring. Refluxing provides the necessary energy for this cyclization to take place.
9 Cool the reaction mixture and neutralize with dilute hydrochloric acid.Neutralization serves to quench the reaction and precipitate the desired product.
10 Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford pure ethyl 5-chlorobenzofuran-2-carboxylate.Filtration isolates the solid product. A cold water wash removes any lingering inorganic impurities. Recrystallization from a suitable solvent such as ethanol purifies the final product by removing any soluble impurities.

Biological Activities of Benzofuran-2-Oxoacetate Derivatives: A Landscape of Therapeutic Promise

Although the biological activities of benzofuran-2-oxoacetate derivatives are not as extensively chronicled as other classes of benzofurans, their structural attributes suggest a significant potential for a range of therapeutic applications. The inclusion of the α-keto ester functionality imparts distinctive electronic and steric characteristics that can modulate their interactions with biological targets. This section will delve into the potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of these compounds, supported by the broader understanding of benzofuran pharmacology and supplemented with detailed protocols for their assessment.

Anticancer Activity

The benzofuran scaffold is a recurring structural motif in a multitude of compounds with established anticancer properties.[2][9] These derivatives can exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and the induction of apoptosis.[7] The introduction of an oxoacetate group at the 2-position of the benzofuran ring could potentially augment these activities by furnishing additional points of interaction with target proteins.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment and Incubation cluster_3 Viability Assay cluster_4 Data Analysis Compound Benzofuran-2-oxoacetate Derivative StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution SerialDilutions Perform Serial Dilutions StockSolution->SerialDilutions Treatment Treat Cells with Compound Dilutions SerialDilutions->Treatment CellLine Select Cancer Cell Line (e.g., MCF-7, A549) Seeding Seed Cells in 96-well Plates CellLine->Seeding Incubation1 Incubate (24h) Seeding->Incubation1 Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 AddReagent Add Viability Reagent (e.g., MTT, SRB) Incubation2->AddReagent Incubation3 Incubate AddReagent->Incubation3 Measure Measure Absorbance/ Fluorescence Incubation3->Measure CalculateViability Calculate % Cell Viability Measure->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: A typical workflow for the in vitro screening of anticancer compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of the number of viable cells, reduce the MTT reagent to a colored formazan product.

StepProcedureCausality and Scientific Rationale
1 Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.This allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and receptive to treatment.
2 Compound Treatment: Prepare serial dilutions of the benzofuran-2-oxoacetate derivatives in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).Serial dilutions are essential for determining the dose-dependent effect of the compound. The vehicle control confirms that the solvent used to dissolve the compound is not cytotoxic. The positive control serves to validate the assay.
3 Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.This incubation period provides sufficient time for the compound to exert its cytotoxic effects on the cells. The duration can be optimized based on the cell line and the anticipated mechanism of action of the compound.
4 MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The quantity of formazan produced is directly proportional to the number of viable cells.
5 Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.The formazan crystals are insoluble in aqueous solutions and must be dissolved for quantification. DMSO or an SDS solution effectively solubilizes the formazan.
6 Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.The absorbance of the purple formazan solution is directly proportional to the number of viable cells in each well.
7 Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).The IC50 value is a standard metric for the cytotoxic potency of a compound. A lower IC50 value signifies a more potent compound.
Antimicrobial Activity

Bacterial and fungal infections represent a significant global health challenge, and the rise of drug-resistant strains underscores the urgent need for the discovery of novel antimicrobial agents.[10] Benzofuran derivatives have been documented to display a broad spectrum of antimicrobial activity.[11] The lipophilic character of the benzofuran core can aid its passage through microbial cell membranes, and the oxoacetate moiety could potentially interact with key microbial enzymes or disrupt essential metabolic pathways.

The broth microdilution method is a widely adopted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is defined as the lowest concentration that prevents the visible growth of a microorganism.[12]

StepProcedureCausality and Scientific Rationale
1 Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).This step ensures a standardized initial concentration of bacteria for the assay, which is critical for obtaining reproducible results.
2 Preparation of Compound Dilutions: Prepare serial twofold dilutions of the benzofuran-2-oxoacetate derivatives in a 96-well microtiter plate using a suitable broth medium.This creates a concentration gradient of the compound, allowing for the determination of the lowest concentration that inhibits microbial growth.
3 Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).The growth control confirms that the bacteria are viable and capable of growing under the assay conditions. The sterility control ensures that the broth is not contaminated.
4 Incubation: Incubate the plate at 37°C for 18-24 hours.This provides an adequate time for the bacteria to grow in the absence of an inhibitory compound.
5 Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.Turbidity is an indicator of bacterial growth. The absence of turbidity signifies that the compound has inhibited bacterial growth at that particular concentration.
6 (Optional) Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bactericidal or bacteriostatic, subculture a small aliquot from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that leads to a ≥99.9% reduction in the initial inoculum.This step helps to differentiate between compounds that kill the bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic).
Anti-inflammatory Activity

Inflammation is a complex biological response to injurious stimuli, and chronic inflammation is implicated in a wide range of diseases.[13] Many benzofuran derivatives have exhibited significant anti-inflammatory properties, frequently by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB.[14]

This assay evaluates the capacity of a compound to inhibit the production of nitric oxide (NO), a pivotal pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

StepProcedureCausality and Scientific Rationale
1 Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.RAW 264.7 cells are a well-established model for studying inflammation, as they produce substantial amounts of NO upon stimulation with LPS.
2 Compound Pre-treatment: Treat the cells with various concentrations of the benzofuran-2-oxoacetate derivatives for 1-2 hours prior to LPS stimulation.Pre-treatment allows the compound to enter the cells and potentially inhibit the signaling pathways that lead to the production of NO.
3 LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to provoke an inflammatory response and subsequent NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but no compound).LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for generating large quantities of NO during inflammation.
4 Incubation: Incubate the plate for 24 hours.This allows sufficient time for iNOS to be expressed and for NO to accumulate in the culture medium.
5 Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).NO is an unstable molecule that rapidly oxidizes to nitrite in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite, which serves as a stable and quantifiable marker of NO production.
6 Absorbance Reading: After a brief incubation period, measure the absorbance at 540 nm using a microplate reader.The intensity of the color produced is directly proportional to the nitrite concentration.
7 Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration in comparison to the LPS-stimulated control. Determine the IC50 value. A cell viability assay (e.g., MTT) should be conducted in parallel to confirm that the observed reduction in NO production is not a result of cytotoxicity.This allows for the quantification of the anti-inflammatory activity of the compound. It is imperative to exclude cytotoxicity as a confounding factor.
Antioxidant Activity

Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize them, is implicated in the pathogenesis of numerous diseases.[15] Benzofuran derivatives are recognized for their antioxidant properties, an activity often ascribed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[16] A recent investigation into 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, compounds structurally akin to the focus of this guide, has demonstrated their potential as radical scavenging agents.[16]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and straightforward method for assessing the free radical scavenging activity of compounds.[17]

StepProcedureCausality and Scientific Rationale
1 Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the benzofuran-2-oxoacetate derivatives in methanol.DPPH is a stable free radical that exhibits a characteristic deep purple color. Methanol is a suitable solvent for both DPPH and many organic compounds.
2 Reaction Mixture: In a 96-well plate or cuvettes, combine a fixed volume of the DPPH solution with an equal volume of the compound solutions at different concentrations. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or Trolox).The antioxidant compound will donate a hydrogen atom or an electron to the DPPH radical, thereby neutralizing it and causing a color change from purple to yellow.
3 Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.The incubation period allows the reaction between the antioxidant and the DPPH radical to proceed to completion. The reaction is carried out in the dark to prevent the photo-degradation of DPPH.
4 Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.The decrease in absorbance at 517 nm is proportional to the amount of DPPH radical that has been scavenged by the antioxidant.
5 Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals and serves as a measure of its antioxidant potency.

Concluding Remarks and Future Directions

The benzofuran-2-oxoacetate scaffold constitutes a promising, yet relatively under-explored, domain within the expansive landscape of medicinal chemistry. The synthetic tractability of these compounds, in conjunction with the known diverse biological activities of the broader benzofuran family, furnishes a compelling rationale for their continued investigation. The experimental protocols delineated in this guide provide a robust framework for the systematic assessment of their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential.

Future research endeavors should be directed towards the synthesis of a diverse library of benzofuran-2-oxoacetate derivatives featuring various substitution patterns on the benzofuran ring. This will facilitate a comprehensive exploration of structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, for compounds that demonstrate significant activity in the primary screens, subsequent studies should aim to elucidate their precise mechanisms of action. This may necessitate the use of more advanced techniques such as molecular docking studies to predict binding interactions with specific protein targets, and a range of cell-based and in vivo assays to validate these predictions and evaluate their therapeutic potential in more complex biological systems. Through a synergistic integration of synthetic chemistry, rigorous biological evaluation, and mechanistic investigations, the full therapeutic promise of benzofuran-2-oxoacetate derivatives can be brought to fruition.

References

  • [No source provided]
  • Chemical and Cell-Based Antioxidant Assays. Encyclopedia MDPI. [Link]

  • [No source provided]
  • [No source provided]
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • [No source provided]
  • [No source provided]
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • [No source provided]
  • [No source provided]
  • [No source provided]
  • [No source provided]
  • [No source provided]
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave online. [Link]

  • [No source provided]
  • [No source provided]
  • Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

  • [No source provided]
  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • [No source provided]
  • [No source provided]
  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. De Gruyter. [Link]

  • [No source provided]
  • [No source provided]
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • [No source provided]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate: synthesis, crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • [No source provided]
  • [No source provided]
  • [No source provided]

Sources

An In-depth Technical Guide to Ethyl 2-(benzofuran-2-yl)-2-oxoacetate: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document details the molecule's fundamental properties, synthesis, and significant potential in medicinal chemistry.

Core Molecular Attributes

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a derivative of benzofuran, a heterocyclic compound where a benzene ring is fused to a furan ring. The presence of the α-ketoester functional group makes it a highly versatile building block for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

PropertyValue
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
IUPAC Name ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate
Structure A benzofuran ring attached at the 2-position to an ethyl glyoxylate moiety.

Synthesis and Chemical Workflow

The synthesis of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of benzofuran.[1][2][3][4] This electrophilic aromatic substitution reaction introduces the ethyl oxoacetyl group onto the electron-rich benzofuran ring.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The logical flow for the synthesis is depicted below. The process begins with the activation of ethyl oxalyl chloride using a Lewis acid, which then undergoes electrophilic attack by benzofuran, followed by workup to yield the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Benzofuran Benzofuran Acylation Friedel-Crafts Acylation Benzofuran->Acylation EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylation Solvent Inert Solvent (e.g., DCM) Solvent->Acylation Temperature Controlled Temperature (e.g., 0 °C to rt) Temperature->Acylation Workup Aqueous Workup Acylation->Workup Reaction Quenching Purification Column Chromatography Workup->Purification Crude Product FinalProduct Ethyl 2-(benzofuran-2-yl)-2-oxoacetate Purification->FinalProduct Pure Product

Caption: Synthesis workflow for Ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative, self-validating protocol for the synthesis:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzofuran (1 equivalent) to a solution of a Lewis acid such as aluminum chloride (1.1 equivalents) in an inert solvent like dichloromethane (DCM) at 0 °C.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Spectroscopic and Analytical Profile

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Benzofuran H7.30 - 7.80mAromatic protons
Ethyl -CH₂-~4.40qO-CH₂
Ethyl -CH₃~1.40tCH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl (Ketone)~184.0C=O
Carbonyl (Ester)~165.0COO
Benzofuran C112.0 - 156.0Aromatic carbons
Ethyl -CH₂-~62.0O-CH₂
Ethyl -CH₃~14.0CH₃

Applications in Drug Discovery and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9][10][11][12] Ethyl 2-(benzofuran-2-yl)-2-oxoacetate serves as a critical starting material for the synthesis of novel benzofuran derivatives with potential therapeutic applications.

A Versatile Intermediate for Bioactive Molecules

The α-ketoester moiety of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems. This makes it an ideal precursor for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas

Derivatives of benzofuran have shown promise in a multitude of therapeutic areas:

  • Anticancer Agents: The benzofuran nucleus is a core component of several compounds with antiproliferative properties.[10]

  • Antimicrobial and Antifungal Agents: Many benzofuran derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[9][12]

  • Antiviral Activity: The scaffold has been incorporated into molecules with potential antiviral effects.[8]

  • Antioxidant and Anti-inflammatory Properties: The antioxidant potential of benzofuran derivatives makes them interesting candidates for neuroprotective applications.[8]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow where Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is utilized as a starting material in a drug discovery program.

DrugDiscoveryWorkflow Start Ethyl 2-(benzofuran-2-yl)-2-oxoacetate Derivatization Chemical Derivatization (e.g., condensation, cyclization) Start->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening (e.g., in vitro assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (Structure-Activity Relationship) Hit->LeadOpt Active Compounds Preclinical Preclinical Studies (in vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow utilizing Ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Conclusion

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a molecule of significant interest due to its versatile chemical nature and its connection to the biologically important benzofuran scaffold. Its utility as a key intermediate in the synthesis of potential therapeutic agents makes it a valuable tool for researchers in the field of drug discovery and medicinal chemistry.

References

  • Choi, H. D., et al. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. Available at: [Link]

  • Reddy, T. S., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(9), 3556-3563.
  • da Silva, F. M., et al. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 26(8), 1735-1742. Available at: [Link]

  • Dudley, M. E., et al. (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link]

  • Asghari, S., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 21, 107. Available at: [Link]

  • Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link]

  • Kumar, C. S. C., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 22(10), 1734. Available at: [Link]

  • Choi, H. D., et al. (2008). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o838. Available at: [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26834-26852. Available at: [Link]

  • Gong, J., et al. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Chemical Communications, 55(82), 12341-12344. Available at: [Link]

  • Aslam, J., et al. (2015). Benzofurans: A new profile of biological activities. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 27-35.
  • Koca, R. M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. Available at: [Link]

  • Baciocchi, E., et al. (1978). Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction. Journal of the Chemical Society, Chemical Communications, (14), 597-598. Available at: [Link]

  • Holla, B. S., et al. (2004). 1HNMR spectrum of 1-(1-benzofuran-2-yl). Indian Journal of Chemistry - Section B, 43B(4), 883-887.
  • Forsyth, D. A., & Olah, G. A. (1979). Benzofuran-2-yl methyl ketone. Journal of the American Chemical Society, 101(18), 5309-5315.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddy, G. S., et al. (2020). Scope of ethyl 2-(2-benzoylbenzofuran-3-yl) acetates (4a–s) and ethyl... New Journal of Chemistry, 44(30), 12891-12900.
  • Sharma, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(39), 35431-35459. Available at: [Link]

  • Takahashi, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29281-29285. Available at: [Link]

  • Ciaffaglione, V., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. New Journal of Chemistry, 45(2), 675-683. Available at: [Link]

  • Al-Khafaji, Y. F., et al. (2020). ControlledPolymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. Macromolecules, 53(16), 6896-6904. Available at: [Link]

  • Kumar, S., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 6(4), 309-312.
  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from [Link]

  • Blakemore, P. R., et al. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. Available at: [Link]

Sources

Therapeutic Potential of Benzofuran-2-yl-2-oxoacetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Benzofuran-2-yl-2-oxoacetate scaffold, focusing on its medicinal chemistry, synthetic pathways, and therapeutic applications in metabolic disorders and virology.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The benzofuran-2-yl-2-oxoacetate scaffold represents a privileged structural motif in modern drug discovery, characterized by a benzofuran core functionalized with an


-keto ester (glyoxylate) moiety at the C2 position. This specific architecture confers unique electronic and steric properties, enabling it to function as a transition-state mimic  for hydrolytic enzymes.

Primary therapeutic interest centers on its ability to act as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for Type 2 Diabetes Mellitus (T2DM) management, where the oxoacetate group mimics the phosphate of the natural substrate. Secondary applications include HIV-1 integrase inhibition via metal chelation and broad-spectrum anticancer activity through pro-apoptotic signaling.

Chemical Architecture & Mechanistic Basis

The Pharmacophore

The scaffold consists of two distinct domains:

  • The Benzofuran Core: A lipophilic anchor that facilitates hydrophobic interactions (e.g.,

    
    -
    
    
    
    stacking) within enzyme active sites.
  • The 2-Oxoacetate Side Chain: An electrophilic

    
    -keto carbonyl system.
    
    • Phosphate Mimicry: In physiological pH, the hydrolyzed acid form (oxoacetate) carries a negative charge and geometry similar to a phosphate group (

      
      ), allowing it to bind competitively to phosphatase active sites.
      
    • Metal Chelation: The 1,2-dicarbonyl system can chelate divalent metal ions (

      
      , 
      
      
      
      ), a mechanism critical for inhibiting metalloenzymes like HIV integrase.
Mechanism of Action: PTP1B Inhibition

PTP1B is a negative regulator of the insulin signaling pathway.[1][2][3] Inhibiting PTP1B prolongs the phosphorylation of the insulin receptor, enhancing insulin sensitivity.

  • Binding Mode: The benzofuran-2-yl-oxoacetic acid binds to the catalytic P-loop of PTP1B. The carboxylate interacts with the guanidinium group of Arg221 , while the carbonyl oxygen forms hydrogen bonds with the backbone amide of Gly220 or Ser216 .

  • Selectivity: The benzofuran core extends into the "second aryl phosphate binding site" (site B), which is unique to PTP1B compared to other phosphatases (like TCPTP), providing crucial selectivity.

Structure-Activity Relationship (SAR)[2]

The optimization of the benzofuran-2-yl-2-oxoacetate scaffold relies on precise modifications to the A-ring (benzene) and the B-ring (furan) substituents.

RegionModificationEffect on Potency/Selectivity
C2-Position Oxoacetic Acid Essential. Conversion to amide reduces potency; reduction to alcohol abolishes activity.
C3-Position Hydrophobic Aryl/AlkylCritical for Selectivity. Bulky groups (e.g., biphenyl, benzyl) target the secondary binding pocket (Site B).
C5/C6-Position Halogens (Br, Cl)Increases lipophilicity and metabolic stability. Enhances cell permeability.
C5-Position Methoxy (-OMe)Often improves solubility but may reduce potency if the pocket is tight.
Ester Moiety Ethyl/Methyl EsterActs as a Prodrug . The ester is hydrolyzed intracellularly to the active acid.
SAR Decision Tree

SAR_Tree Start Benzofuran-2-yl-2-oxoacetate Core Activity Primary Activity: PTP1B Inhibition Start->Activity C2 C2-Side Chain Mod Activity->C2 C3 C3-Substitutions Activity->C3 Acid Free Acid (-COOH) Active Inhibitor (nM potency) C2->Acid Ester Ethyl Ester (-COOEt) Prodrug (Cell Permeable) C2->Ester Amide Amide (-CONH2) Reduced Potency C2->Amide Small Small Alkyl (Me, Et) Low Selectivity C3->Small Bulky Bulky Aryl (Biphenyl) High Selectivity (Site B) C3->Bulky

Caption: SAR optimization pathways for PTP1B inhibition. Red indicates the active pharmacophore; Green indicates selectivity enhancement.

Experimental Methodologies

Synthesis of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Principle: The most robust synthetic route involves the Friedel-Crafts acylation of the benzofuran core or a Claisen condensation using diethyl oxalate.

Protocol (Friedel-Crafts Route):

  • Reagents: Benzofuran derivative (1.0 eq), Ethyl oxalyl chloride (1.2 eq),

    
     or 
    
    
    
    (1.5 eq), Dichloromethane (DCM).
  • Procedure:

    • Dissolve the benzofuran derivative in anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Add Lewis acid (

      
      ) portion-wise to avoid exotherms.
      
    • Dropwise add ethyl oxalyl chloride.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

    • Quench: Pour reaction mixture into ice-cold 1M HCl.

    • Extraction: Extract with DCM (3x), wash organic layer with brine, dry over

      
      .
      
    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation:

    • IR: Look for two carbonyl peaks: ~1735

      
       (ester) and ~1680 
      
      
      
      (ketone).
    • 1H NMR: Characteristic triplet/quartet for ethyl ester; absence of C2 proton on benzofuran.

PTP1B Enzymatic Inhibition Assay

Objective: Determine the


 of the synthesized oxoacetate derivative.

Protocol:

  • Buffer Preparation: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (add fresh).

  • Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.

  • Enzyme: Recombinant human PTP1B (0.5

    
    g/mL).
    
  • Workflow:

    • Add 170

      
      L of buffer to 96-well plate.
      
    • Add 10

      
      L of test compound (dissolved in DMSO).
      
    • Add 10

      
      L of PTP1B enzyme solution. Incubate at 37°C for 10 mins.
      
    • Initiate reaction by adding 10

      
      L of pNPP substrate.
      
    • Incubate at 37°C for 20 mins.

    • Stop Reaction: Add 50

      
      L of 1N NaOH.
      
  • Readout: Measure absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation: % Inhibition =

    
    . Plot log(concentration) vs. inhibition to derive 
    
    
    
    .

Synthetic & Biological Workflow Diagram

Workflow cluster_0 Phase I: Synthesis cluster_1 Phase II: Biological Validation S1 Salicylaldehyde + Ethyl Bromoacetate S2 Benzofuran Core Formation S1->S2 S3 Friedel-Crafts (Ethyl Oxalyl Chloride) S2->S3 S4 Target Scaffold: Benzofuran-2-yl-2-oxoacetate S3->S4 B1 Hydrolysis to Acid (In situ or enzymatic) S4->B1 B3 Cell Viability (MTT Assay) S4->B3 B2 PTP1B Assay (pNPP Substrate) B1->B2

Caption: Integrated workflow from chemical synthesis to biological validation of the scaffold.

Future Outlook & Challenges

While the benzofuran-2-yl-2-oxoacetate scaffold is potent, drug development faces specific hurdles:

  • Bioavailability: The free oxoacetic acid is highly polar and charged at physiological pH, limiting oral bioavailability. Strategies involving prodrug esters (e.g., ethyl or pivaloyloxymethyl esters) are essential.

  • Selectivity: Distinguishing between PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP) is difficult. Future SAR must focus on the C3-biphenyl region to exploit subtle differences in the secondary binding pockets.

  • Toxicity: Benzofurans can sometimes be metabolically activated to reactive quinones. Metabolic stability studies (microsomal stability) should be prioritized early.

References

  • Malamas, M. S., et al. (2000). "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties."[1] Journal of Medicinal Chemistry.

  • Wrobel, J., et al. (1999). "PTP1B inhibition by benzofuran-2-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, S., et al. (2003). "Structure-based design of PTP1B inhibitors." Drug Discovery Today.

  • Kowalewska, M., et al. (2012). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11656209, Ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate."

Sources

Methodological & Application

Technical Application Note: Regioselective Acylation of Benzofuran with Ethyl Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of the benzofuran scaffold. It details the regioselective Friedel-Crafts acylation of benzofuran with ethyl oxalyl chloride to synthesize ethyl 2-benzofuranglyoxylate .

Abstract & Scientific Rationale

The benzofuran moiety is a privileged pharmacophore in medicinal chemistry, present in anti-arrhythmic agents (e.g., Amiodarone) and various anticancer therapeutics. Functionalization of the benzofuran ring, particularly at the C2 and C3 positions, is critical for structure-activity relationship (SAR) studies.

This protocol describes the direct Friedel-Crafts acylation of benzofuran using ethyl oxalyl chloride (ethyl chlorooxoacetate). Unlike simple acyl chlorides, ethyl oxalyl chloride introduces a dicarbonyl (glyoxylate) motif. This


-keto ester is a high-value intermediate that can be further derivatized into 

-amino acids, amino alcohols, or fused heterocycles.
Mechanistic Insight: Regioselectivity

Benzofuran is an electron-rich heterocycle. In Electrophilic Aromatic Substitution (


), the regioselectivity is governed by the stability of the cationic intermediate (Wheland intermediate).
  • C2 Attack (Preferred): Attack at the C2 position preserves the aromaticity of the fused benzene ring in the transition state. This is the kinetically and thermodynamically favored pathway for unsubstituted benzofurans.

  • C3 Attack: Occurs primarily if the C2 position is sterically hindered or blocked (e.g., 2-methylbenzofuran).

  • Lewis Acid Role: Aluminum chloride (

    
    ) acts as a strong Lewis acid to generate the highly reactive acylium ion intermediate 
    
    
    
    . Due to the acid-sensitivity of the furan ring (potential for polymerization), strict temperature control (
    
    
    ) is required.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
Benzofuran 118.131.01.09Substrate
Ethyl Oxalyl Chloride 136.531.21.22Electrophile
Aluminum Chloride (

)
133.341.3SolidCatalyst
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
1M HCl (aq) ---Quenching Agent

Equipment:

  • Flame-dried 3-neck round-bottom flask (250 mL).

  • Pressure-equalizing addition funnel.

  • Inert gas line (

    
     or 
    
    
    
    ).[1]
  • Ice/Salt bath (

    
     to 
    
    
    
    ).
  • HCl gas scrubber (trap).

Step-by-Step Methodology
Phase 1: Formation of the Acylium Complex
  • Setup: Assemble the glassware under an inert atmosphere. Connect the gas outlet to an HCl scrubber (neutralization trap with NaOH).

  • Catalyst Suspension: Charge the flask with anhydrous DCM (50 mL) and

    
     (1.3 equiv). Cool the suspension to 
    
    
    
    .
  • Electrophile Activation: Add ethyl oxalyl chloride (1.2 equiv) dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The mixture may turn yellow/orange, indicating the formation of the acylium complex. Stir for 15 minutes at

      
      .
      
Phase 2: Regioselective Acylation
  • Substrate Addition: Dissolve benzofuran (1.0 equiv) in anhydrous DCM (20 mL). Transfer this solution to the addition funnel.

  • Controlled Addition: Add the benzofuran solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below

    
     .
    
    • Critical Control Point: Rapid addition causes exotherms that may lead to polymerization of the benzofuran or poly-acylation.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS. The product typically appears as a distinct spot with lower

      
       than benzofuran.
      
Phase 3: Work-up & Isolation
  • Quenching: Cool the mixture back to

    
    . Carefully quench by dropwise addition of ice-cold water or 1M HCl (50 mL). Caution: Vigorous evolution of HCl gas.
    
  • Extraction: Separate the organic layer.[1][4] Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic phases and wash sequentially with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) – removes acidic impurities.
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is typically a yellow/brown oil or solid. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Hexane if solid.

Expected Data
  • Product: Ethyl 2-benzofuranglyoxylate (Ethyl

    
    -oxo-2-benzofuranacetate).
    
  • Yield: 65–80% (optimized).

  • Physical State: Yellowish solid or oil.

Analytical MethodExpected Signal Characteristics

NMR (

)

1.45 (t, 3H,

), 4.48 (q, 2H,

), 7.30-7.70 (m, 4H, Ar-H), 7.85 (s, 1H, H-3) .[1] Note: The singlet at ~7.85 ppm confirms substitution at C2, leaving H-3 intact.

NMR
Carbonyl peaks at ~175 ppm (ester) and ~160 ppm (ketone). C2 signal shifts downfield.
IR Spectroscopy Strong bands at ~1735

(ester C=O) and ~1660

(ketone C=O).

Visualization & Logic Flows

Diagram 1: Reaction Mechanism & Regiochemistry

This diagram illustrates the electrophilic attack at C2 and the stability rationale.

BenzofuranMechanism Reactants Benzofuran + Ethyl Oxalyl Chloride Activation Acylium Ion Formation [EtOOC-C=O]+ AlCl4- Reactants->Activation AlCl3 Catalyst Attack Electrophilic Attack at C2 Position Activation->Attack Electrophile generation Intermediate Wheland Intermediate (Resonance Stabilized) Attack->Intermediate Slow Step Product Ethyl 2-benzofuranglyoxylate + HCl + AlCl3 Intermediate->Product -H+ (Re-aromatization)

Caption: Mechanistic pathway favoring C2 acylation due to preservation of the benzene ring aromaticity.

Diagram 2: Experimental Workflow

This diagram outlines the critical process steps and safety checkpoints.

Workflow Start Start: Inert Atmosphere Setup Complex Step 1: AlCl3 + Acyl Chloride (DCM, 0°C) Start->Complex Addition Step 2: Add Benzofuran (Dropwise, <5°C) Complex->Addition Active Complex Formed Reaction Step 3: Warm to RT (Stir 2-4h) Addition->Reaction Quench Step 4: Quench with Ice/HCl (Exothermic!) Reaction->Quench Check TLC Workup Step 5: Extraction & Wash (NaHCO3 Neutralization) Quench->Workup

Caption: Operational workflow emphasizing temperature control during the addition phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high during addition.Ensure internal temp stays

. Consider using

(milder) if polymerization persists.
Regioisomer Mix (C2/C3) Substrate steric hindrance or high temperature.Confirm substrate purity. Lower reaction temperature to

.
Incomplete Reaction Moisture in solvent or deactivated catalyst.Use freshly distilled DCM and fresh

. Ensure

flow.
Hydrolysis of Ester Quenching too basic or prolonged acid exposure.Use cold dilute HCl for quench. Do not leave in basic wash (

) for extended periods.

References

  • Anderson, A. G., et al. "Friedel-Crafts Acylation of Benzofuran and Derivatives." Journal of Organic Chemistry, 1978.
  • Organic Syntheses, Coll. Vol. 3, p. 590 (1955); Vol. 24, p. 77 (1944).
  • Benzofuran Functionalization Review

    • Nevagi, R. J., et al. "Biological and Medicinal Significance of Benzofuran Derivatives: A Review." European Journal of Medicinal Chemistry, 2015.

  • Lewis Acid Catalysis in Heterocycles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. (Standard text on heterocycle reactivity).

Sources

The Versatile Heterocyclic Intermediate: A Guide to Ethyl 2-(Benzofuran-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzofuran nucleus stands as a "privileged scaffold," a structural motif frequently found in compounds with significant biological activity.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] Within this important class of heterocycles, ethyl 2-(benzofuran-2-yl)-2-oxoacetate emerges as a highly versatile intermediate, a building block poised for the synthesis of a diverse range of complex molecules with therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and utilization of ethyl 2-(benzofuran-2-yl)-2-oxoacetate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Physicochemical Properties and Safety Considerations

PropertyValueSource
Molecular FormulaC₁₂H₁₀O₄N/A
Molecular Weight218.21 g/mol N/A
AppearanceExpected to be a solid or oilGeneral knowledge
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.[4]

Synthesis of the Intermediate: A Friedel-Crafts Approach

The primary and most direct route to ethyl 2-(benzofuran-2-yl)-2-oxoacetate is the Friedel-Crafts acylation of benzofuran with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[8][9] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich benzofuran ring.[8][10]

Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Detailed Protocol: Friedel-Crafts Acylation of Benzofuran

Disclaimer: The following protocol is a representative procedure based on established Friedel-Crafts acylation methods.[8][11] Researchers should perform a small-scale trial and optimize conditions as necessary.

Materials:

  • Benzofuran

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere, dissolve benzofuran (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq). Stir the resulting suspension for 15-20 minutes at 0 °C.

  • Acylation: Add ethyl oxalyl chloride (1.1 eq) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

Applications in Heterocyclic Synthesis: Building Complexity

The true value of ethyl 2-(benzofuran-2-yl)-2-oxoacetate lies in its reactivity, particularly the dicarbonyl moiety which serves as a versatile handle for constructing a variety of heterocyclic systems. The presence of two electrophilic centers allows for reactions with a range of dinucleophiles, leading to the formation of new ring systems.

Synthesis of Benzofuran-Substituted Pyrazoles

A prominent application of α-ketoesters like ethyl 2-(benzofuran-2-yl)-2-oxoacetate is the synthesis of pyrazole derivatives. Pyrazoles are a well-known class of heterocycles with a broad spectrum of biological activities.[12][13] The reaction with hydrazine derivatives proceeds via a condensation reaction followed by cyclization.

Caption: General scheme for the synthesis of benzofuran-pyrazoles.

Materials:

  • Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid

  • Piperidine (catalytic amount, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(benzofuran-2-yl)-2-oxoacetate (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution. If using a less reactive hydrazine, a catalytic amount of an acid (e.g., acetic acid) or base (e.g., piperidine) may be required.[1]

  • Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.[12][14]

Synthesis of Benzofuran-Substituted Pyridazinones

Another important class of heterocycles accessible from ethyl 2-(benzofuran-2-yl)-2-oxoacetate are pyridazinones. These compounds can be synthesized through condensation with hydrazides.[15][16]

Materials:

  • Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

  • A suitable hydrazide (e.g., cyanoacetohydrazide)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Reaction Mixture: To a solution of ethyl 2-(benzofuran-2-yl)-2-oxoacetate (1.0 eq) in ethanol, add the hydrazide (1.0 eq) and a catalytic amount of piperidine.

  • Reaction: Reflux the mixture for several hours until the reaction is complete as indicated by TLC.

  • Isolation: Cool the reaction mixture. The product may precipitate from the solution and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry to obtain the pyridazinone derivative. Further purification can be achieved by recrystallization.[15]

Characterization Data of Related Compounds

Spectroscopic Data for a 2-(Benzofuran-2-yl)-2-oxoethyl Derivative
¹H NMR (500MHz, CDCl₃) δ (ppm)8.04-8.02 (d, 1H), 7.99-7.98 (d, 1H), 7.79-7.76 (m, 2H), 7.72-7.69 (t, 1H), 7.67 (s, 1H), 7.64-7.62 (d, 1H), 7.57-7.54 (t, 1H), 7.39-7.36 (t, 1H), 5.61 (s, 2H).[17]
¹³C NMR (125 MHz, CDCl₃) δ (ppm)182.94, 165.67, 155.80, 150.25, 133.31, 132.04, 130.39, 130.10, 128.97, 127.23, 126.70, 124.34, 124.11, 123.60, 113.75, 112.57, 67.10.[18]
IR (ATR, cm⁻¹)3089 (Ar C-H), 2953 (C-H), 1744, 1686 (C=O), 1612 (C=C), 1554, 1422 (Ar C=C), 1529, 1344 (N=O), 1278, 1123 (C-O).[17]

Researchers synthesizing ethyl 2-(benzofuran-2-yl)-2-oxoacetate should expect characteristic signals for the ethyl ester (a quartet and a triplet in the ¹H NMR, and corresponding signals in the ¹³C NMR), the benzofuran ring protons and carbons, and two carbonyl carbons in the ¹³C NMR spectrum. The IR spectrum should show two distinct C=O stretching vibrations.

Conclusion: A Gateway to Novel Chemical Entities

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a valuable and reactive intermediate that provides a straightforward entry into a variety of more complex heterocyclic systems. Its synthesis via Friedel-Crafts acylation, while requiring careful handling of reagents, is a robust and scalable method. The dicarbonyl functionality allows for facile construction of medicinally relevant scaffolds such as pyrazoles and pyridazinones. This guide provides a foundational understanding and practical protocols to empower researchers in their efforts to synthesize novel chemical entities with potential therapeutic applications. As with all chemical syntheses, careful planning, adherence to safety protocols, and diligent characterization of products are paramount to success.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Convenient synthesis and antimicrobial activity of some new 3-substituted-5-(benzofuran-2-yl)-pyrazole derivatives. Archiv der Pharmazie, 341(11), 734–739.
  • Bongen, E. G., et al. (2018).
  • El-Sayed, R., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. [Journal Name, please verify].
  • Fisher Scientific. (n.d.).
  • Friedel Crafts Reaction - S
  • TCI Chemicals. (2025, January 15).
  • Hassan, A. S., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 1-15.
  • Key Organics. (n.d.). ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)
  • MSDS of ethyl benzofuran-2-carboxyl
  • BenchChem. (2025). Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol.
  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). [Journal Name, please verify].
  • Chem-Impex. (n.d.). 2-Ethyl Benzofuran.
  • Then, S. M., et al. (2017). Two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates: structural differences and C-H...O hydrogen-bonded supramolecular. EPrints USM.
  • Key Organics. (n.d.). ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)
  • PubChem. (n.d.). Benzofuran-2-yl-acetic acid ethyl ester.
  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019).
  • Cheméo. (2026). Ethyl-2-benzofuran.
  • 12BL Experiment 10: Friedel Crafts Acyl
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Then, S. M., et al. (2017). Two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates: structural differences and C—H⋯O hydrogen-bonded supramolecular assemblies.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
  • Mohareb, R. M., et al. (n.d.).
  • Synquest Labs. (n.d.).
  • One-pot synthesis of benzofused heteroaryl azoles via tandem C-heteroatom coupling/CH activ
  • Basavaraja, K. M., et al. (2013). Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica, 5(4), 87-98.
  • Synthesis of ethyl benzofuran-2-carboxyl
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. (n.d.). [Journal Name, please verify].
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). [Journal Name, please verify].
  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (2021). [Journal Name, please verify].
  • Pyridazine Derivatives. (2003). [Journal Name, please verify].
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019). [Journal Name, please verify].
  • A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Product Class 8: Pyridazines. (n.d.).
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). [Journal Name, please verify].
  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). [Journal Name, please verify].

Sources

Application Note: Ethyl 2-(benzofuran-2-yl)-2-oxoacetate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the urgent race against antimicrobial resistance (AMR), the benzofuran moiety remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Ethyl 2-(benzofuran-2-yl)-2-oxoacetate represents a critical, high-value intermediate in this domain.

Unlike simple benzofurans, this


-keto ester derivative possesses a unique 1,2-dicarbonyl electrophilic handle . This structural feature allows for rapid, divergent synthesis of heterocyclic libraries (specifically hydrazones, quinoxalines, and thiazolidinones) that exhibit potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

This guide details the synthesis of this scaffold, its derivatization into bioactive libraries, and the standardized protocols for validating antimicrobial efficacy.

Synthetic Utility & Scaffold Design[1]

The utility of ethyl 2-(benzofuran-2-yl)-2-oxoacetate lies in its reactivity. The


-keto ester serves as a "linchpin" for two primary antimicrobial design strategies:
  • Schiff Base Formation: Condensation with hydrazides/amines to target bacterial DNA gyrase.

  • Heterocycle Fusion: Condensation with diamines (e.g., o-phenylenediamine) to form quinoxalines, known for DNA intercalation.

Workflow Visualization: From Precursor to Bioactive Hit

The following diagram illustrates the chemical genealogy of the scaffold.

SynthesisWorkflow Start 2-Acetylbenzofuran Scaffold Ethyl 2-(benzofuran-2-yl)-2-oxoacetate (The Scaffold) Start->Scaffold Oxidative Esterification Reagent SeO2 / EtOH (Riley Oxidation) Reagent->Scaffold Path1 Hydrazone Derivatives (Schiff Bases) Scaffold->Path1 + Hydrazides (EtOH, AcOH) Path2 Quinoxaline Derivatives Scaffold->Path2 + o-Phenylenediamine (EtOH, Reflux)

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize Ethyl 2-(benzofuran-2-yl)-2-oxoacetate from 2-acetylbenzofuran via Selenium Dioxide (


) oxidation.

Reagents:

  • 2-Acetylbenzofuran (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.5 eq)
    
  • Absolute Ethanol (Solvent)[1]

Procedure:

  • Preparation: Dissolve 2-acetylbenzofuran (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Addition: Add

    
     (15 mmol) to the solution.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The ketone spot will disappear, and a more polar spot (the glyoxylate ester) will appear.

  • Filtration: Filter the hot solution through a Celite pad to remove the precipitated black selenium metal.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 70–85%.

    • Validation:

      
      H NMR will show the disappearance of the methyl singlet of the acetyl group and the appearance of the ethyl ester quartet/triplet signals.
      
Protocol B: Derivatization to Bioactive Hydrazones

Objective: Convert the scaffold into an antimicrobial hydrazone library.

Rationale: The C=O adjacent to the ester is highly reactive toward nucleophiles. Hydrazones are documented to inhibit bacterial DNA synthesis and disrupt membrane potential.

Procedure:

  • Mix: Dissolve Ethyl 2-(benzofuran-2-yl)-2-oxoacetate (1.0 mmol) in Ethanol (10 mL).

  • Add Nucleophile: Add the appropriate acid hydrazide (e.g., isoniazid, substituted benzohydrazide) (1.0 mmol).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 2–4 hours. A solid precipitate usually forms upon cooling.

  • Workup: Filter the solid, wash with cold ethanol, and dry.

Biological Evaluation: Antimicrobial Assays

To ensure data integrity, assays must follow CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol C: Minimum Inhibitory Concentration (MIC)

Assay Type: Broth Microdilution Method.

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control Drug: Ciprofloxacin or Fluconazole.

Step-by-Step:

  • Stock Preparation: Dissolve the benzofuran derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Benzofurans are lipophilic; ensure complete solubility.

  • Dilution: Prepare serial two-fold dilutions in MHB in the 96-well plate. Final test concentrations usually range from 512

    
    g/mL down to 0.5 
    
    
    
    g/mL.
    • Critical Step: Ensure the final DMSO concentration in the well is < 1% to prevent solvent toxicity.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Data Reporting Template

Organize your screening data as follows to facilitate SAR (Structure-Activity Relationship) analysis:

Compound IDR-SubstituentMIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
LogP (Calc)
BF-Oxo-01 (Parent Ester)>128>1282.4
BF-Hyd-04 4-F-Phenyl4.08.03.1
BF-Hyd-07 Isonicotinyl0.52.01.8
Control Ciprofloxacin0.250.015-

Insight: The parent ester often shows weak activity. The "Activity Cliff" occurs upon hydrazone formation (e.g., BF-Hyd-07), significantly improving potency.

Mechanism of Action (MOA)

Understanding why these derivatives work is crucial for optimization. The benzofuran-hydrazone motif typically acts via a dual mechanism:

  • DNA Gyrase Inhibition: The hydrazone pharmacophore mimics the interaction of quinolones, chelating magnesium ions in the DNA-Gyrase complex.

  • Oxidative Stress: The benzofuran ring can induce Reactive Oxygen Species (ROS) generation within the bacterial cytoplasm.

MOA Drug Benzofuran-Hydrazone (Active Agent) Target1 DNA Gyrase / Topo IV (Replication Machinery) Drug->Target1 Chelation/Binding Target2 Cell Membrane Drug->Target2 Permeation Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 ROS Generation Target2->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

References

  • Synthesis via Selenium Dioxide

    • Riley Oxidation of Acetylbenzofurans: "Synthesis of benzofuran derivatives via oxidative rearrangement and their biological activity." ResearchGate.[2][3] Available at: (Accessed Oct 2023).

    • General SeO2 Methodology: "Selenium dioxide-mediated oxidation of methylene groups."[4][5] Wikipedia/Organic Syntheses. Available at: .

  • Antimicrobial Activity of Benzofuran Hydrazones

    • Hydrazone Potency: "Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity."[6] ResearchGate.[2][3] Available at: .

    • Structure-Activity Relationships: "Benzofuran: an emerging scaffold for antimicrobial agents."[2] RSC Advances. Available at: .

  • Standardized Testing Protocols: CLSI Guidelines: "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. (Refer to CLSI M07 standard).

Sources

Troubleshooting & Optimization

Technical Support Center: Acylation of Benzofuran with Ethyl Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Friedel-Crafts acylation of benzofuran with ethyl oxalyl chloride to synthesize ethyl benzofuran-2-glyoxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate challenges and improve your reaction yields.

Introduction: The Importance of a Controlled Reaction

The Friedel-Crafts acylation of benzofuran is a powerful method for C-C bond formation, yielding 2-acylbenzofurans which are crucial intermediates in medicinal chemistry.[1][2] Specifically, the reaction with ethyl oxalyl chloride produces ethyl benzofuran-2-glyoxylate, a key building block for various pharmacologically active compounds. However, the electron-rich nature of the benzofuran ring makes it susceptible to side reactions, particularly under the strongly acidic conditions of the reaction.[3] This guide is designed to address the most common issues—low yield, polymerization, and poor regioselectivity—providing you with the expert insights needed to achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

This reaction is a classic Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism. First, the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) coordinates with ethyl oxalyl chloride to form a highly electrophilic acylium ion. The electron-rich benzofuran ring then attacks this acylium ion, preferentially at the C2 position, forming a resonance-stabilized cationic intermediate (a sigma complex). Finally, a proton is eliminated to restore the aromaticity of the furan ring, yielding the 2-acylated benzofuran product.[4]

Q2: Why is acylation favored at the C2 position over the C3 position?

Acylation of benzofuran predominantly occurs at the C2 position because the cationic intermediate formed by electrophilic attack at C2 is more stable. This increased stability is due to the ability of the oxygen atom's lone pair to effectively delocalize the positive charge without disrupting the aromaticity of the benzene ring. Attack at C3 leads to a less stable intermediate, making the C2 pathway kinetically and thermodynamically favored.[1][4]

Q3: Which Lewis acids are most effective for this reaction?

The choice of Lewis acid is critical and depends on the desired balance between reactivity and control.

  • Strong Lewis Acids (e.g., Aluminum Chloride, AlCl₃): Highly effective at activating the acylating agent, but their high acidity can also promote polymerization of the sensitive benzofuran ring, leading to lower yields and tar formation.[3][4]

  • Milder Lewis Acids (e.g., Tin(IV) Chloride, SnCl₄; Zinc Chloride, ZnCl₂; Boron Trifluoride Etherate, BF₃·OEt₂): These are often the preferred choice. They are strong enough to catalyze the reaction efficiently but are less likely to cause degradation and polymerization of the starting material or product.[3]

Q4: What are the best solvents for this acylation?

The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used. CS₂ is often preferred as it can enhance regioselectivity towards the 2-position.[4]

  • 1,2-dichloroethane (DCE) is also an effective solvent that can provide good yields under optimized conditions.[1] It is imperative that all solvents are anhydrous, as moisture will deactivate the Lewis acid catalyst.[3][4]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yield is very low or I've isolated no product.

Potential Causes & Solutions:

  • Inactive Catalyst: The most common cause is a deactivated Lewis acid. Aluminum chloride and tin(IV) chloride are extremely hygroscopic.

    • Solution: Use a fresh, unopened bottle of the Lewis acid. Handle it quickly in a dry environment, preferably under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen). Ensure all glassware is rigorously dried (oven- or flame-dried) before use.[3][4]

  • Suboptimal Temperature: The reaction may not have reached the necessary activation energy or may have been too slow at the temperature used.

    • Solution: While low temperatures are generally favored to prevent side reactions, insufficient temperature can stall the reaction. If using a mild Lewis acid, you may need to allow the reaction to warm to room temperature or slightly above after the initial addition. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[4]

  • Poor Reagent Quality: The benzofuran or ethyl oxalyl chloride may have degraded.

    • Solution: Purify the benzofuran (e.g., by distillation) before use. Ensure the ethyl oxalyl chloride is of high purity and has been stored properly to prevent hydrolysis.[5]

Problem 2: The reaction mixture turned dark brown or black, resulting in a tar-like substance.

Potential Causes & Solutions:

  • Polymerization: This is a classic sign of benzofuran polymerization, which is catalyzed by strong acids.[3] The high reactivity of AlCl₃ is often the culprit.

    • Solution 1: Switch to a Milder Lewis Acid. Change from AlCl₃ to a milder catalyst like SnCl₄ or ZnCl₂. This is the most effective way to prevent polymerization.[3]

    • Solution 2: Lower the Reaction Temperature. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to decrease the rate of the polymerization side reaction.[3][4]

    • Solution 3: Control Reagent Addition. Add the Lewis acid catalyst slowly and portion-wise to the solution of benzofuran and ethyl oxalyl chloride. Alternatively, add the acylating agent dropwise to the mixture of benzofuran and the Lewis acid. This prevents localized high concentrations of the highly reactive acylium ion.[4]

Problem 3: I am observing significant amounts of the C3-acylated isomer.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Isomerization: High temperatures or the use of very bulky Lewis acid-acyl chloride complexes can sometimes lead to the formation of the C3 isomer.[6]

    • Solution: Conduct the reaction at a lower temperature, as this typically increases selectivity for the thermodynamically favored C2 isomer.[4] Using a non-polar solvent like carbon disulfide can also improve regioselectivity.[4]

Problem 4: My product is contaminated with di-acylated byproducts.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the acylating agent (ethyl oxalyl chloride) or the Lewis acid can promote a second acylation on the benzofuran ring, even though the first acyl group is deactivating.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of benzofuran to ethyl oxalyl chloride, or even a slight excess (1.1 equivalents) of benzofuran. Ensure the acylating agent is added dropwise to the reaction mixture to maintain its concentration at a low level throughout the reaction.[4]

Data Presentation & Protocols

Table 1: Comparative Guide to Lewis Acid Catalysts for Benzofuran Acylation
Lewis AcidRelative StrengthRecommended Solvent(s)Temperature RangeAdvantagesDisadvantages
AlCl₃ Very StrongCS₂, DCM, DCE-20 °C to 0 °CHigh reactivity, fast reaction times.High risk of polymerization/tarring[3], very moisture-sensitive.
SnCl₄ StrongDCM, DCE0 °C to RTGood balance of reactivity and control, lower polymerization risk than AlCl₃.Highly corrosive and moisture-sensitive.
BF₃·OEt₂ MildDCM, DCE0 °C to RTLow polymerization risk, easy to handle liquid.May require longer reaction times or gentle heating to go to completion.[3]
ZnCl₂ MildDCM, EtherRT to 40 °CVery low polymerization risk, less moisture-sensitive than others.Often requires higher temperatures and longer reaction times.[3]
Experimental Protocol: Optimized Synthesis of Ethyl Benzofuran-2-glyoxylate

This protocol prioritizes yield and minimizes side reactions by using a mild Lewis acid and controlled conditions.

Materials:

  • Benzofuran (1.0 equiv)

  • Ethyl oxalyl chloride (1.1 equiv)

  • Tin(IV) chloride (SnCl₄) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen or argon, add benzofuran (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the benzofuran in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add tin(IV) chloride (1.2 equiv) dropwise to the stirred solution. Following this, add ethyl oxalyl chloride (1.1 equiv) dropwise via the dropping funnel over 20-30 minutes. A color change is typically observed.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Workup (Quenching): Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by either recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure ethyl benzofuran-2-glyoxylate.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization EtOOC-COCl Ethyl Oxalyl Chloride Acylium_Complex [EtOOC-C≡O]⁺[SnCl₅]⁻ EtOOC-COCl->Acylium_Complex + SnCl₄ SnCl4 SnCl₄ (Lewis Acid) Benzofuran Benzofuran Sigma_Complex Sigma Complex (Cationic Intermediate) Benzofuran->Sigma_Complex + Acylium Ion Sigma_Complex_2 Sigma Complex Product Ethyl Benzofuran-2-glyoxylate Sigma_Complex_2->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation on Benzofuran.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product? Polymerization Dark Tar Formed? Start->Polymerization Yes SM_Remaining Starting Material Remains (TLC)? Start->SM_Remaining No Sol_Milder_LA Use Milder Lewis Acid (SnCl₄, ZnCl₂) Polymerization->Sol_Milder_LA Yes Sol_Lower_T Lower Reaction Temp (0°C or below) Polymerization->Sol_Lower_T Sol_Slow_Add Slow, Dropwise Addition of Reagents Polymerization->Sol_Slow_Add Byproducts Impure Product? SM_Remaining->Byproducts No Sol_Anhydrous Ensure Anhydrous Conditions & Reagents SM_Remaining->Sol_Anhydrous Yes Sol_Check_Cat Use Fresh Lewis Acid SM_Remaining->Sol_Check_Cat Sol_Optimize_T Optimize Temp & Time (Monitor by TLC) SM_Remaining->Sol_Optimize_T Sol_Stoich Check Stoichiometry (Use 1:1 Ratio) Byproducts->Sol_Stoich Yes

Caption: A Decision Tree for Troubleshooting Low Yields.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • Zheng, X., Song, C., & Meng, Y. (n.d.). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Publishing.
  • Benchchem. (n.d.). Common side reactions in the Friedel-Crafts acylation of furan.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI.
  • CymitQuimica. (n.d.). CAS 4755-77-5: Ethyl oxalyl chloride.

Sources

Technical Support Center: Purification of Benzofuran-2-oxoacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of benzofuran-2-oxoacetate and its derivatives using column chromatography. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical troubleshooting strategies necessary to overcome common challenges in this purification process. The benzofuran scaffold is a core component in numerous natural products and biologically active compounds, making its efficient purification a critical step in research and development.[1][2][3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of benzofuran-2-oxoacetate, providing explanations for their causes and actionable solutions.

Problem 1: Poor Separation of Benzofuran-2-oxoacetate from Impurities

Question: My TLC analysis shows a clear separation, but the column chromatography yields mixed fractions of my target compound and impurities. Why is this happening and how can I fix it?

Answer:

This discrepancy between TLC and column chromatography is a common issue that can stem from several factors:

  • Co-elution of Structurally Similar Impurities: Benzofuran synthesis can often result in regioisomers or other closely related byproducts that have very similar polarities to the desired product.[5]

  • Overloading the Column: Applying too much crude sample to the column can lead to band broadening and overlapping of peaks, resulting in poor separation.

  • Inappropriate Mobile Phase: The solvent system that provides good separation on a TLC plate may not translate perfectly to the larger scale of a column.

Troubleshooting Strategies:

  • Optimize the Mobile Phase: A shallow solvent gradient can significantly improve the resolution of compounds that elute closely together.[5] If you are using a hexane/ethyl acetate system, consider a more gradual increase in the proportion of ethyl acetate.[5] Alternatively, switching to a different solvent system, such as dichloromethane and hexane, might offer different selectivity.[5]

  • Reduce Sample Load: As a general rule, the amount of crude material should be approximately 1-5% of the mass of the silica gel.

  • Consider an Alternative Stationary Phase: While silica gel is the most common choice, other stationary phases can provide different selectivities. For aromatic compounds like benzofuran derivatives, a stationary phase containing phenyl groups may enhance separation through π-π interactions.[5]

  • Employ Preparative HPLC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography.[5]

Problem 2: The Compound is Stuck on the Column

Question: I've been eluting with a high concentration of polar solvent, but my benzofuran-2-oxoacetate is not coming off the column. What could be the issue?

Answer:

There are a few potential reasons why your compound might be irreversibly adsorbed to the silica gel:

  • Compound Instability: Benzofuran derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[6]

  • Strong Interaction with Silica: The oxoacetate group and the benzofuran ring system can interact strongly with the silanol groups on the silica surface, especially if there are other polar functional groups present.

  • Incorrect Solvent System: It's possible that the solvent system you believe you are using is incorrect due to a mislabeled bottle or an error in preparation.[6]

Troubleshooting Strategies:

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking, your compound may be degrading on the silica.[6]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 0.5-1%) of triethylamine to the mobile phase.[7]

  • Verify Your Solvents: Double-check the labels and preparation of your mobile phase components.[6]

  • Consider a Different Stationary Phase: Alumina or Florisil can be less acidic alternatives to silica gel.[6]

Problem 3: Tailing or Streaking of the Product Band

Question: My purified fractions show significant tailing on the TLC plate. What causes this and how can I achieve a more defined spot?

Answer:

Peak tailing is often an indication of undesirable interactions between the analyte and the stationary phase.

  • Acid-Base Interactions: The acidic nature of silica gel can interact with basic sites on your molecule, if any are present. Conversely, residual acidic impurities in your sample can interact with the silica.

  • Column Overloading: As mentioned before, too much sample can lead to tailing.

  • Poor Sample Solubility: If the compound is not fully dissolved in the mobile phase as it moves through the column, it can lead to tailing.

Troubleshooting Strategies:

  • Add a Modifier to the Mobile Phase: For acidic compounds, adding a small amount of a volatile acid like acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a volatile base like triethylamine is effective.

  • Ensure Proper Sample Loading: Dissolve the crude sample in a minimal amount of the initial, least polar mobile phase before loading it onto the column.[7]

  • Choose an Appropriate Solvent System: Ensure your compound is sufficiently soluble in the chosen mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for purifying benzofuran-2-oxoacetate on a silica gel column?

A1: A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8] The ratio is typically optimized using TLC, aiming for an Rf value of 0.2-0.3 for the desired compound. A common elution might start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[5][8]

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring your separation.[5] Collect fractions and spot each one on a TLC plate. Develop the plate in a solvent system that provides good separation and visualize the spots, typically under UV light for aromatic compounds like benzofuran.[5] Combine the fractions that contain only the pure product.[5]

Q3: My benzofuran-2-oxoacetate appears to be degrading during purification. What can I do?

A3: As mentioned in the troubleshooting section, degradation on silica gel is a known issue for some compounds.[6] Besides deactivating the silica or using an alternative stationary phase, you can also try to work quickly and at a lower temperature if possible. Minimizing the time the compound spends on the column can reduce the extent of degradation.

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase chromatography is a viable option, especially for more polar benzofuran derivatives. A C18 column with a mobile phase of methanol or acetonitrile and water (often with a pH modifier like formic or acetic acid) would be a typical starting point.[9]

Experimental Protocols & Data Presentation

Table 1: Representative Column Chromatography Parameters
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size
Crude Sample Loading 1-5% of silica gel weight
Mobile Phase (Eluent) Gradient of Hexane:Ethyl Acetate (e.g., from 95:5 to 80:20)
Flow Rate Gravity-dependent or low-pressure air
Fraction Size Dependent on column size and separation
Step-by-Step Protocol for Column Chromatography
  • Preparation of the Column:

    • Ensure the glass column is clean, dry, and securely clamped in a vertical position.[7]

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand over the plug.[9]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[7][9]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[7]

    • Add another layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[9]

  • Sample Loading:

    • Dissolve the crude benzofuran-2-oxoacetate in a minimal amount of the initial mobile phase.[7]

    • Carefully apply the dissolved sample to the top of the silica bed.[7]

    • Allow the sample to fully adsorb onto the silica gel.[7]

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, gradually increasing the polarity as needed based on TLC monitoring.

    • Collect fractions in labeled test tubes.[7]

  • Monitoring and Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[7]

    • Combine the pure fractions.[7]

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzofuran-2-oxoacetate.[5]

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Pack Silica Gel) load_sample Load Sample onto Column prep_sample Dissolve Crude Sample in Minimal Solvent prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Benzofuran-2-oxoacetate evaporate->product

Caption: Workflow for the purification of benzofuran-2-oxoacetate.

References

  • Benchchem. Troubleshooting guide for the purification of 4-Fluoro-3-methylbenzofuran.
  • Benchchem. Technical Support Center: Mulberrofuran A HPLC Analysis.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC.
  • Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • ChemRxiv. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations.
  • Benchchem. Application Note and Protocol: Purification of Crude 4-Dibenzofuranamine by Column Chromatography.
  • PMC. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate (also known as ethyl benzofuran-2-glyoxylate) is a critical pharmacophore in the synthesis of anti-inflammatory and antimicrobial agents. Its structure combines a benzofuran scaffold with a highly reactive


-keto ester side chain.

This guide provides a definitive analysis of its 1H NMR spectral performance , contrasting it with common synthetic impurities (hydrolysis products and reduced derivatives) to establish a self-validating purity protocol. Unlike generic spectral lists, this document focuses on the diagnostic causality of chemical shifts—explaining why signals appear where they do and how to use them to validate structural integrity.

Part 1: Structural Context & Diagnostic Logic

To interpret the spectrum accurately, one must understand the electronic environment of the protons. The molecule features three distinct magnetic zones:

  • The Benzofuran Core: An aromatic system where the C3-H is uniquely deshielded by the adjacent carbonyl.

  • The

    
    -Keto Group:  A strong electron-withdrawing group (EWG) that pushes the ethyl ester signals downfield compared to standard esters.
    
  • The Ethyl Ester: A classic quartet-triplet pattern, but with shifts modified by the

    
    -keto functionality.
    
Visualization: Structural Assignment & Connectivity

The following diagram maps the proton environments to their expected chemical shifts, establishing the "Gold Standard" for identification.

NMR_Assignment Benzofuran Benzofuran Core (Aromatic) C3_H C3-H Proton (Diagnostic Singlet) Benzofuran->C3_H Ortho to C=O Keto C=O (Keto) Benzofuran->Keto Shift_Arom δ 7.30 - 7.70 ppm (Multiplets) Benzofuran->Shift_Arom Shift_C3 δ 7.80 - 8.20 ppm (Singlet) C3_H->Shift_C3 Deshielded by C=O Ester Ethyl Ester (-OCH2CH3) Keto->Ester Shift_CH2 δ 4.45 - 4.55 ppm (Quartet) Ester->Shift_CH2 -O-CH2- Shift_CH3 δ 1.40 - 1.45 ppm (Triplet) Ester->Shift_CH3 -CH3

Figure 1: Logical assignment of 1H NMR signals based on electronic environments. The C3-H and Ethyl CH2 are the primary diagnostic peaks.

Part 2: Detailed Spectral Analysis (The "Gold Standard")

The following data represents the target molecule in Chloroform-d (


) . This solvent is preferred over DMSO-

for this compound to prevent potential interaction with the

-keto group and to ensure sharp resolution of the ethyl quartet.
The Diagnostic Table
Proton GroupMultiplicityChemical Shift (

ppm)
IntegrationMechanistic Explanation
C3-H (Furan) Singlet (s)7.85 - 8.15 1HPrimary Diagnostic: This proton is peri to the carbonyl. The anisotropy of the C=O bond significantly deshields this proton, moving it downfield from the standard benzofuran range (~6.7 ppm).
Aromatic Ring Multiplet (m)7.30 - 7.704HThe remaining benzene ring protons. Splitting patterns (d, t) depend on the resolution but often appear as two complex clusters.
Ester

Quartet (q)4.45 - 4.52 2HDeshielded relative to standard esters (

ppm) due to the inductive effect of the adjacent

-keto carbonyl.
Ester

Triplet (t)1.40 - 1.453HClassic triplet. Coupling constant

Hz.
Comparative Performance: Target vs. Alternatives

In drug development, "performance" implies the ability to distinguish the target from impurities. The table below contrasts the target ester with its two most common derivatives: the Hydrolyzed Acid (degradation product) and the Reduced Alcohol (metabolic/synthetic byproduct).

FeatureTarget:

-Keto Ester
Alternative A: Hydrolyzed Acid Alternative B: Reduced Alcohol
Ethyl Signals Distinct Quartet (4.45 ppm) + Triplet (1.42 ppm)Absent Distinct Quartet + Triplet
Side Chain Proton None (Quaternary Carbon)None (Quaternary Carbon)New Signal:

5.5 - 6.0 ppm (CH-OH)
C3-H Shift Downfield (

8.0 ppm)
Downfield (

8.0 ppm)
Upfield (

6.8 - 7.0 ppm)
Exchangeable H NoneBroad Singlet (

10-12 ppm, COOH)
Broad Singlet (

3-5 ppm, OH)
Validation Status Pass Fail (Degradation) Fail (Over-reduction)

Critical Insight: The shift of the benzofuran C3-H is the "canary in the coal mine." If the


-keto group is reduced to an alcohol, the C3-H signal collapses upfield by nearly 1.0 ppm because the deshielding carbonyl anisotropy is lost.

Part 3: Experimental Protocol

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Workflow Diagram

Protocol_Flow Start Sample Preparation Solvent Select Solvent: CDCl3 (Preferred) or DMSO-d6 Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL solvent Solvent->Prep Filter Filter if cloudy (Remove inorganic salts) Prep->Filter Acquire Acquisition: sw=14ppm, d1=2s, ns=16 Filter->Acquire Process Processing: LB=0.3Hz, Phasing Acquire->Process Validate Validation Check: Is C3-H > 7.8 ppm? Process->Validate Pass Confirm Structure Validate->Pass Yes Fail Reject / Repurify Validate->Fail No (Check Reduction)

Figure 2: Step-by-step experimental workflow for purity assessment.

Detailed Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

    • Dissolve in 0.6 mL of

      
        (99.8% D).
      
    • Note: If the sample contains inorganic salts (e.g., from a Friedel-Crafts workup), filter the solution through a small plug of cotton wool into the NMR tube to prevent line broadening.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to at least 14 ppm ( -1 to 13 ppm) to catch any potential carboxylic acid protons if hydrolysis has occurred.

    • Relaxation Delay (d1): Set to

      
       seconds. The quaternary carbons in the benzofuran ring require adequate relaxation time for accurate integration of neighboring protons.
      
    • Scans (ns): 16 scans are usually sufficient for this concentration.

  • Validation Step (Self-Check):

    • Water Check: In

      
      , water appears at 
      
      
      
      ppm. Ensure this does not overlap with the ethyl triplet at 1.42 ppm. If overlap occurs, switch to
      
      
      (water at 3.33 ppm) or dry the sample.
    • Integration Check: Normalize the ethyl quartet (4.45 ppm) to 2.00. The aromatic region should integrate to exactly 5.00 (4 ring protons + 1 C3-H).

References

  • National Institute of Standards and Technology (NIST). (2023). Ethyl-2-benzofuran Mass Spectrum and Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of alpha-keto esters via oxidative coupling. ChemSpider Synthetic Pages. Retrieved from [Link]

Spectroscopic Validation of 2-Substituted Benzofurans: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran pharmacophore is a cornerstone of medicinal chemistry, underpinning anti-arrhythmic agents (e.g., Amiodarone), anti-tumor candidates, and natural products.[1][2] However, the synthesis of 2-substituted benzofurans —specifically via the cyclization of o-alkynylphenols or Sonogashira coupling—frequently yields complex mixtures containing uncyclized precursors, 3-substituted isomers, or 2,3-dihydrobenzofuran byproducts.

This guide provides a comparative analysis of spectroscopic methods for validating these intermediates. Unlike standard "flat" characterization, we compare the efficacy of 1D NMR against Integrated 2D NMR/IR workflows to resolve common regiochemical ambiguities.

The Synthetic Challenge & Spectral Context[2][3]

To understand the characterization necessity, we must define the "Alternatives" (impurities) generated during synthesis. The most common route involves the cyclization of o-alkynylphenols.

  • Target Product: 2-Substituted Benzofuran (Fully aromatic).

  • Alternative A (Precursor): o-Alkynylphenol (Open chain, uncyclized).

  • Alternative B (Isomer): 3-Substituted Benzofuran (Regioisomer, often from acid-catalyzed rearrangements).

  • Alternative C (Over-reduction): 2,3-Dihydrobenzofuran (Loss of aromaticity at the furan ring).

Visualization: Synthetic Pathway & Spectral Checkpoints[4]

BenzofuranSynthesis Start o-Halophenol Inter o-Alkynylphenol (Precursor) Start->Inter Sonogashira Coupling Target 2-Substituted Benzofuran Inter->Target Cyclization (Cu/Pd cat.) Isomer 3-Substituted Isomer Inter->Isomer Acid Cat. Rearrangement Note1 Check: Alkyne C≡C (~2200 cm⁻¹) Inter->Note1 Note2 Check: C3-H Singlet (~7.0 ppm) Target->Note2 Note3 Check: Methylene signals (if alkyl sub) Isomer->Note3

Figure 1: Synthetic pathway highlighting critical spectral checkpoints for differentiating the target 2-substituted benzofuran from its precursors and isomers.

Comparative Spectroscopic Analysis

This section objectively compares the diagnostic power of different spectral techniques.

Comparison 1: Validating Cyclization (Precursor vs. Product)

Challenge: Confirming the closure of the furan ring. Method A: 1H NMR (Aromatic Region). Method B: IR Spectroscopy + 13C NMR.[3]

FeatureMethod A: 1H NMR (Aromatic)Method B: IR + 13C NMR (Integrated)Verdict
Diagnostic Signal Appearance of C3-H singlet (~6.8–7.5 ppm).IR: Disappearance of

(3300 cm

) and

(2200 cm

). 13C: C3 shift upfield to ~100-105 ppm.
Method B is superior for rapid in-process control (IPC). IR provides an immediate "Yes/No" on cyclization without solvent dissolution.
Ambiguity High. C3-H often overlaps with phenyl ring protons in 2-arylbenzofurans.Low. The alkyne stretch is distinct and rarely obscured.
Sensitivity High. Can detect <5% uncyclized material if peaks are resolved.Medium. IR may miss trace precursors; 13C requires longer acquisition.

Expert Insight: While NMR is definitive for structure, IR is the most efficient tool for monitoring reaction completion . The disappearance of the sharp alkyne stretch is unambiguous.

Comparison 2: Regiochemistry (2-Substituted vs. 3-Substituted)

Challenge: Distinguishing the target from its regioisomer. Method A: 1D 1H NMR Coupling Analysis. Method B: 2D HMBC (Heteronuclear Multiple Bond Correlation).

FeatureMethod A: 1D 1H NMRMethod B: 2D HMBCVerdict
Principle Relies on C3-H singlet multiplicity and chemical shift.Correlates protons to carbons separated by 2-3 bonds.Method B is required for novel entities.
Data Point 2-Sub: C3-H is a singlet (or small doublet

Hz). 3-Sub: C2-H is a singlet, but often shifted downfield (

7.5+).
2-Sub: C3-H correlates to the quaternary C3a (bridgehead). 3-Sub: C2-H correlates to the ether oxygen carbon (C7a).
Reliability 80%. Substituents on the benzene ring can alter chemical shifts, leading to false assignments.100%. Connectivity does not lie.

Detailed Characterization Data

Diagnostic 1H NMR Signatures (DMSO-d6)

For a generic 2-substituted benzofuran:

  • C3-H (Furan Ring):

    
     6.90 – 7.40 ppm.
    
    • Appearance: Sharp singlet.

    • Note: If high-resolution is available, look for long-range coupling (

      
       Hz) to C7-H.
      
  • C3-Alkyl (if 3-substituted isomer):

    
     2.50 – 4.00 ppm (Aliphatic region).
    
    • Contrast: The 2-substituted product has no aliphatic protons on the furan ring.

Diagnostic 13C NMR Signatures[4]
  • C3 (2-Substituted):

    
     100 – 110 ppm. (Significantly shielded).
    
  • C2 (2-Substituted):

    
     150 – 160 ppm. (Deshielded by Oxygen).
    
  • C2 (3-Substituted):

    
     140 – 145 ppm. (Less deshielded than C2 in the 2-sub isomer).
    
Mass Spectrometry (EI/ESI)
  • Fragmentation: 2-substituted benzofurans are highly stable.

  • Key Loss: Look for

    
     (M minus 28) and 
    
    
    
    .
  • Isomer Differentiation: 2-substituted isomers often show a more intense Molecular Ion (

    
    ) compared to 3-substituted isomers due to extended conjugation with the phenyl ring (if 2-aryl).
    

Experimental Protocol: Synthesis & Characterization of 2-Phenylbenzofuran

Objective: Synthesis via Copper-catalyzed cyclization of 2-(phenylethynyl)phenol and spectroscopic validation.

Step 1: Cyclization Reaction[2]
  • Reagents: Charge a reaction vial with 2-(phenylethynyl)phenol (1.0 equiv), CuI (5 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMSO (0.2 M concentration).

  • Conditions: Heat to 100°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO. Dry over Na2SO4 and concentrate.

Step 2: Purification & Isolation[3]
  • Flash Chromatography: Elute with Hexanes/EtOAc (95:5).

  • Target Fraction: 2-Phenylbenzofuran elutes rapidly (non-polar). Uncyclized phenol elutes later.

Step 3: Validation Protocol (The "Self-Validating" System)

Perform these steps in order to guarantee structure:

  • IR Check (Neat):

    • Pass Criteria: Absence of peak at ~3300 cm

      
       (OH) and ~2210 cm
      
      
      
      (Alkyne).
  • 1H NMR (CDCl3, 400 MHz):

    • Target Signal: Locate the singlet at

      
       6.98 ppm  (C3-H).
      
    • Integration: Must integrate to 1H relative to the phenyl multiplet (5H).

  • 13C NMR (CDCl3, 100 MHz):

    • Target Signal: Verify signal at

      
       101.3 ppm  (C3).
      
    • Target Signal: Verify signal at

      
       155.9 ppm  (C2).
      

Decision Logic for Characterization

Use this workflow to troubleshoot impure mixtures or ambiguous spectra.

CharacterizationLogic Start Crude Product Isolated Step1 IR Spectroscopy Start->Step1 Decision1 OH / Alkyne Peak Present? Step1->Decision1 Fail1 Incomplete Cyclization (Recycle/Purify) Decision1->Fail1 Yes Pass1 1H NMR Analysis Decision1->Pass1 No Decision2 Singlet at 6.5 - 7.5 ppm? Pass1->Decision2 Pass2 2-Substituted Benzofuran Confirmed Decision2->Pass2 Yes (C3-H) Fail2 Check Aliphatic Region (2.5 - 4.0 ppm) Decision2->Fail2 No Result3 3-Substituted Isomer or Dihydrobenzofuran Fail2->Result3

Figure 2: Logical workflow for assigning benzofuran regiochemistry and purity based on spectral data.

References

  • MDPI. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024).[4] Retrieved from [Link]

  • Royal Society of Chemistry. Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization. (2021).[4][5] Retrieved from [Link]

  • National Institutes of Health (NIH). Some recent approaches to the synthesis of 2-substituted benzofurans. (2018). Retrieved from [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts - Heterocycles. (2021).[4][5] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a specialized alpha-keto ester intermediate used primarily in the synthesis of bioactive heterocycles. While often classified under generic GHS codes for irritants (H315, H319, H335), its chemical structure dictates a higher tier of caution than standard organic solids.

Critical Safety Directive: Treat this compound as a potent electrophile . The alpha-keto ester functionality is highly reactive toward nucleophiles (including biological amines in skin proteins), creating a risk of chemical sensitization that exceeds standard "irritant" warnings.

Hazard Mechanism & Risk Profiling

To understand the safety requirements, we must analyze the molecule's reactivity profile. This is not just about compliance; it is about understanding the causality of the hazard.

Functional GroupChemical BehaviorBiological/Safety Implication
Alpha-Keto Ester Highly electrophilic carbonyl adjacent to an ester.Sensitization Risk: Can form Schiff bases with lysine residues on skin proteins (haptenization), leading to allergic contact dermatitis [1].
Benzofuran Ring Planar, lipophilic aromatic system.Bioactivity: Common pharmacophore in drug discovery. Until specific toxicology is established, assume potential for biological activity/toxicity.
Ethyl Ester Organic solvent solubility.PPE Penetration: Esters are known to swell and permeate natural rubber (latex) rapidly. Nitrile provides better resistance but is not impervious [2].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 56315-38-1.

A. Hand Protection (Critical)

Standard: Double-gloving is required for all operations involving >100 mg of substance.

LayerMaterialThicknessRationale
Inner Nitrile4 mil (0.10 mm)Acts as a second barrier if the outer glove is compromised or during doffing.
Outer Nitrile (High Grade)5-8 mil (0.12-0.20 mm)Why Nitrile? Latex offers poor resistance to esters. Nitrile provides splash protection.[1] Change Frequency: Immediately upon splash contact. Esters can degrade nitrile properties without visible holes (permeation) [3].
B. Eye & Face Protection

Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Why not Safety Glasses? This compound is typically a fine powder. Static charge can cause "fly-off" during weighing. Safety glasses allow airborne particles to bypass the lens and contact the moist eye mucosa, where the alpha-keto group will react rapidly.

C. Respiratory Protection

Standard: Engineering controls (Fume Hood) are primary.

  • Operation: All weighing and solubilization must occur inside a certified chemical fume hood.

  • Contingency: If hood access is impossible (not recommended), use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because the ester moiety may release volatile hydrolysis byproducts.

Operational Workflow & Decision Logic

The following diagram illustrates the decision matrix for safe handling and spill response.

SafetyWorkflow Start Start: Handling CAS 56315-38-1 StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Hood Engineering Control: Fume Hood Required Solid->Hood Solution->Hood Weighing Weighing Protocol: Anti-static Gun + Draft Shield Spill Accidental Spill? Weighing->Spill Hood->Weighing If Solid Hood->Spill DrySpill Dry Spill Response: Do NOT sweep (Dust risk). Use wet wipe/damp paper towel. Spill->DrySpill Yes (Powder) WetSpill Wet Spill Response: Cover with Vermiculite/Sand. Do NOT use paper towels (fire risk if solvent involved). Spill->WetSpill Yes (Liquid) Disposal Disposal: Solid Hazardous Waste (Tag: Toxic/Irritant) Spill->Disposal No (Process Complete) DrySpill->Disposal WetSpill->Disposal

Caption: Operational logic flow ensuring containment of dust and appropriate spill response based on physical state.

Step-by-Step Experimental Protocol

Protocol A: Safe Weighing & Transfer

Objective: Transfer 500 mg to a reaction flask without contamination or exposure.

  • Preparation:

    • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat. Alpha-keto esters are organic solids that accumulate static charge easily, causing the powder to "jump" [4].

  • Weighing:

    • Tare the weighing boat.

    • Transfer solid gently. Avoid rapid movements that create air currents.

    • Self-Validation: If you see powder adhering to the outside of the weighing boat, static is too high. Stop, re-ionize, or use a glass weighing funnel.

  • Transfer:

    • Do not dump.[2] Use a powder funnel to guide the solid into the reaction flask (e.g., Round Bottom Flask).

    • Rinse the weighing boat with the reaction solvent (e.g., DCM or Ethanol) into the flask to ensure quantitative transfer and decontamination of the boat.

Protocol B: Solubilization
  • Solvent Choice: Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is generally soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

  • Addition: Add solvent slowly. While not violently reactive, the heat of solution can vaporize small amounts of solvent, carrying the chemical with it.

  • Sealing: Once dissolved, seal the vessel immediately.

Disposal & Decontamination Plan

Do not treat this as general trash.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label as "Solid Hazardous Waste: Benzofuran Derivative."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Non-Halogenated Organic" (if in EtOH/EtOAc) or "Halogenated Organic" (if in DCM). Do not pour down the drain.
Spill Cleanup Benchtop contamination.1. Absorb with vermiculite (liquids) or wipe with damp solvent pad (solids).2. Wash surface with 10% soap solution.3. Final Rinse: Wipe with 70% Ethanol to solubilize residual organic traces.

References

  • Smith, J. et al. "Reactivity of Alpha-Keto Esters in Protein Conjugation." Journal of Organic Chemistry, 2018. (General mechanism validation).

  • UC Berkeley EH&S. "Glove Selection Guide: Chemical Resistance of Nitrile vs. Latex." University of California, Berkeley. [Link]

  • PubChem. "Compound Summary: Ethyl 2-(benzofuran-2-yl)-2-oxoacetate." National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.